N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Kinase inhibition GSK-3beta Alzheimer's disease

This 2,5-disubstituted 1,3,4-oxadiazole features a 2,5-dichlorophenyl substituent at the 5-position and a 4-ethoxybenzamide tail at the 2-amino position, creating a distinct lipophilicity and electronic profile. Published SAR data confirm that close analogs—e.g., 2-furamide or 3-chlorobenzamide variants—show >300 µM inactivity or <20% inhibition against GSK-3β and PurE. The +0.8 to +1.2 logP shift versus unsubstituted benzamides enables systematic permeability and off-target profiling. Procure this compound to avoid invalidating ongoing SAR campaigns with non-interchangeable analogs.

Molecular Formula C17H13Cl2N3O3
Molecular Weight 378.21
CAS No. 891138-91-3
Cat. No. B2359793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
CAS891138-91-3
Molecular FormulaC17H13Cl2N3O3
Molecular Weight378.21
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3/c1-2-24-12-6-3-10(4-7-12)15(23)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
InChIKeyGPTLCGUZMDQLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891138-91-3): Core Chemical Identity and Procurement Context


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide (CAS 891138-91-3) is a fully synthetic, 2,5-disubstituted 1,3,4-oxadiazole derivative. Its core scaffold features a 2,5-dichlorophenyl substituent at the oxadiazole 5‑position and a 4‑ethoxybenzamide moiety linked via the oxadiazole 2‑amino position [1]. The compound belongs to a large class of heterocycles extensively explored for antimicrobial, anti‑inflammatory, and kinase‑targeted activities, yet the specific substitution pattern—electron‑withdrawing 2,5‑dichloro groups plus a lipophilic 4‑ethoxybenzamide tail—creates a distinct physicochemical profile that is not trivially interchangeable with close oxadiazole analogs . This guide identifies quantifiable, comparator‑backed differentiation points that support informed scientific selection or bulk procurement over the most relevant structural alternatives.

Why 1,3,4-Oxadiazole Analogs Cannot Be Assumed Equivalent to N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide


The 1,3,4‑oxadiazole pharmacophore is highly sensitive to both the electronic character of its 5‑aryl substituent and the steric/electronic properties of the 2‑amino‑linked moiety. Published structure‑activity relationship (SAR) data for 2,5‑disubstituted oxadiazoles demonstrate that even minor substituent changes—e.g., replacing 2,5‑dichlorophenyl with 2,5‑dimethylphenyl or swapping a 4‑ethoxybenzamide for an unsubstituted benzamide—can shift target engagement from sub‑micromolar inhibition to complete inactivity [1]. Consequently, procurement of a “generic” 2,5‑disubstituted oxadiazole as a drop‑in replacement for CAS 891138-91-3 carries a high risk of invalidating ongoing SAR campaigns or producing misleading screening data. The evidence below quantifies exactly where the 2,5‑dichloro‑4‑ethoxybenzamide substitution pattern creates measurable differentiation.

Quantitative Differentiation Evidence for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide Versus Closest Analogs


GSK‑3β Kinase Inhibition: Profound Activity Gap Between 2‑Furamide Analog and Target Scaffold

A directly comparable 2,5‑dichlorophenyl‑1,3,4‑oxadiazole analog—N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]‑2‑furamide—was tested against glycogen synthase kinase‑3β (GSK‑3β) in a high‑throughput screening format and returned an EC₅₀ >300,000 nM, i.e., essentially no inhibition [1]. This extreme inactivity suggests that the oxadiazole‑2‑amino substituent is a critical determinant of GSK‑3β engagement. Whereas the 2‑furamide analog is devoid of activity, the 4‑ethoxybenzamide variant (CAS 891138‑91‑3) presents a different hydrogen‑bonding and lipophilic profile that may rescue kinase binding. This dramatic ‘on‑off’ switch driven solely by the 2‑amino substituent underscores why the target compound cannot be substituted by the 2‑furamide analog in any kinase‑focused screening library.

Kinase inhibition GSK-3beta Alzheimer's disease Structure-activity relationship

PurE Enzyme Inhibition: Comparative Weak Activity of 3‑Chloro Analog Highlights Substituent Sensitivity

The 3‑chloro positional isomer—3‑chloro‑N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide—was evaluated against Bacillus anthracis PurE and displayed only 19% inhibition at 10 µM, indicating very weak target engagement [1]. Although the 4‑ethoxybenzamide derivative (CAS 891138‑91‑3) has not been tested in the same assay, the contrast with the 3‑chloro analog illustrates that the position and electronic nature of the benzamide substituent profoundly influence PurE binding. The 4‑ethoxy group introduces an electron‑donating, lipophilic handle absent in the 3‑chloro compound, which could significantly alter the inhibition profile. This comparison flags CAS 891138‑91‑3 as a structurally distinct candidate for antimicrobial target screening where the 3‑chloro analog has already been deprioritized.

Antimicrobial target PurE inhibition Bacillus anthracis Enzyme screening

Lipophilicity Tuning: Predicted logP Shift from 4‑Ethoxy Substitution Relative to Unsubstituted Benzamide

The unsubstituted benzamide analog—N‑[5‑(2,5‑dichlorophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide (CAS 891131‑51‑4)—lacks the para‑ethoxy group present in CAS 891138‑91‑3. Based on fragment‑based logP contributions, the 4‑ethoxy substituent is predicted to increase lipophilicity by approximately +0.8 to +1.2 logP units relative to the parent benzamide [1]. This measurable shift in clogP directly influences membrane permeability, plasma protein binding, and off‑target promiscuity risk. For cell‑based screening or in‑vivo pharmacokinetic studies, the 4‑ethoxybenzamide derivative therefore represents a distinct lipophilicity category that cannot be mimicked by the unsubstituted benzamide analog.

Lipophilicity clogP Drug-likeness Medicinal chemistry

Halogen‑Dependent Scaffold Differentiation: 2,5‑Dichlorophenyl Versus 2,5‑Dimethylphenyl Oxadiazole Analogs

Replacement of the 2,5‑dichlorophenyl group with a 2,5‑dimethylphenyl group—as in N‑[5‑(2,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑ethoxybenzamide (CAS 891123‑29‑8)—exchanges two electron‑withdrawing chlorine atoms for electron‑donating methyl groups . This substitution not only alters the oxadiazole ring’s electron density but also eliminates the possibility of halogen‑bonding interactions with biological targets. In the agrochemical fungicide space, oxadiazole derivatives bearing 2,5‑dichlorophenyl substituents have been explicitly claimed as microbiocidal agents, with the halogen pattern being a critical structural feature for antifungal potency [1]. The 2,5‑dimethyl analog, lacking these halogens, would not be expected to engage the same halogen‑bonding hotspots in fungicidal target sites.

Halogen bonding Bioisosterism Antimicrobial Agrochemical

Limited Safety Differentiation: Skin Sensitization Alert from CLP Notification

A notified classification and labelling (CLP) entry for a substance sharing the CAS 891138‑91‑3 identifier carries the hazard statement H317 (“May cause an allergic skin reaction”) [1]. While this notification cannot be definitively confirmed as referring to the target compound (the C&L inventory entry may reference a mixture or be ambiguously assigned), it raises a handling consideration that is not flagged for the unsubstituted benzamide analog (CAS 891131‑51‑4) in available safety data sheets. Procurement decisions that involve routine benchtop handling should therefore treat the 4‑ethoxybenzamide derivative as a potential skin sensitizer and implement appropriate PPE, a precaution not obviously required for the simpler benzamide analog.

Safety CLP classification Skin sensitization Handling

Recommended Procurement and Application Scenarios for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide


GSK‑3β or Related Kinase Inhibitor Screening Libraries Seeking Diverse 2‑Amino Substituents

The 2‑furamide analog is essentially inactive against GSK‑3β (EC₅₀ > 300,000 nM) [1]. The 4‑ethoxybenzamide derivative offers a different hydrogen‑bonding and steric profile at the oxadiazole 2‑position, making it a logical next‑step compound for kinase profiling panels where the 2‑furamide variant has already been eliminated. Researchers building custom kinase‑focused libraries can include CAS 891138‑91‑3 as a structurally orthogonal member of the 2,5‑dichlorophenyl oxadiazole series.

Antimicrobial Target Screening: Follow‑Up on Weak PurE Inhibitors

The 3‑chloro benzamide analog inhibits PurE by only 19% at 10 µM [1]. The 4‑ethoxybenzamide derivative, with its electron‑donating para‑ethoxy group, represents a structurally distinct chemotype worth testing against PurE or related antimicrobial targets. Procurement of CAS 891138‑91‑3 is justified for any screening campaign that has already flagged the 3‑chloro analog as a weak hit and seeks to explore the structure‑activity landscape around the benzamide substituent.

Agrochemical Fungicide Discovery Leveraging the 2,5‑Dichlorophenyl Pharmacophore

The Syngenta patent portfolio explicitly protects oxadiazole derivatives bearing 2,5‑dichlorophenyl substituents as microbiocidal agents for agricultural use [1]. CAS 891138‑91‑3 combines this privileged halogen pattern with a 4‑ethoxybenzamide tail, offering a novel substitution combination not exemplified in the patent. Agrochemical companies and academic groups screening for novel fungicidal leads can use CAS 891138‑91‑3 as a starting point for further optimization, capitalizing on the established fungicidal relevance of the 2,5‑dichlorophenyl oxadiazole scaffold.

Lipophilicity‑Based Compound Set Design for ADME Profiling

The predicted clogP difference of approximately +0.8 to +1.2 logP units between the 4‑ethoxybenzamide derivative and the unsubstituted benzamide analog [1] makes CAS 891138‑91‑3 a valuable member of a lipophilicity‑gradient compound set. Procurement of both compounds allows medicinal chemistry teams to systematically probe the impact of lipophilicity on membrane permeability, metabolic stability, and off‑target binding within a conserved 2,5‑dichlorophenyl oxadiazole scaffold.

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.